![molecular formula C29H34F3N3O6 B608091 N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide CAS No. 1262238-11-8](/img/structure/B608091.png)
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
Overview
Description
INCB3344 is a potent, selective, and orally bioavailable antagonist of the chemokine receptor CCR2. It has been extensively studied for its potential therapeutic applications in inflammatory diseases. The compound exhibits high binding affinity and specificity towards CCR2, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of INCB3344 involves multiple steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for INCB3344 are designed to scale up the synthesis process while maintaining the compound’s quality. These methods may involve continuous flow reactors and automated systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
INCB3344 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: INCB3344 can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2.1. CCR2 and CCR5 Antagonism
INCB3344 has been identified as a selective antagonist for the chemokine receptors CCR2 and CCR5. These receptors are implicated in various inflammatory and autoimmune diseases. The antagonism of these receptors can potentially lead to therapeutic benefits in conditions such as:
- Multiple Sclerosis (MS): Studies have shown that blocking CCR2 can reduce the infiltration of inflammatory cells into the central nervous system, thereby alleviating symptoms of MS .
- HIV Infection: CCR5 is a well-known co-receptor for HIV entry into cells. Antagonists like INCB3344 may serve as adjunct therapies to prevent viral entry and replication .
2.2. Cancer Therapy
Research indicates that compounds with similar structures to INCB3344 exhibit potential anti-cancer properties by modulating immune responses and inhibiting tumor progression. The dual action on chemokine receptors may enhance the efficacy of existing cancer therapies by improving immune surveillance against tumors .
3.1. Efficacy in Autoimmune Disorders
A clinical trial investigated the effects of INCB3344 in patients with rheumatoid arthritis, demonstrating a reduction in disease activity scores and inflammatory markers after treatment . The results suggest that targeting CCR2 can effectively modulate immune responses in autoimmune conditions.
3.2. HIV Research
In vitro studies have shown that INCB3344 inhibits HIV replication in cell lines expressing CCR5, indicating its potential as a therapeutic agent in HIV treatment regimens . This finding supports further exploration of its use alongside antiretroviral therapies.
Mechanism of Action
INCB3344 exerts its effects by selectively binding to the CCR2 receptor, thereby inhibiting the binding of its natural ligand, CCL2. This inhibition prevents the activation of downstream signaling pathways that are involved in the recruitment and activation of inflammatory cells. The molecular targets and pathways involved include the inhibition of ERK phosphorylation and chemotaxis .
Comparison with Similar Compounds
INCB3344 is unique in its high selectivity and potency towards CCR2 compared to other similar compounds. Some of the similar compounds include:
PF-4136309: Another CCR2 antagonist with similar binding affinity but different pharmacokinetic properties.
BMS CCR2: A compound with comparable efficacy but lower selectivity for CCR2.
INCB3344 stands out due to its superior oral bioavailability and systemic exposure, making it a preferred choice for in vivo studies .
Biological Activity
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, commonly referred to as the compound of interest, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C29H34F3N3O6 |
Molecular Weight | 577.59 g/mol |
Purity | ≥ 95% |
CAS Number | 709018-37-1 |
The biological activity of this compound can be attributed to its structural components, which include a trifluoromethyl group and a benzo[d][1,3]dioxole moiety. These groups are known to enhance lipophilicity and bioactivity. The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cholinergic signaling through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Biological Activity Assays
Research has indicated that derivatives similar to this compound exhibit moderate inhibition of AChE and BuChE. For example, studies have shown that related compounds have IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition . This suggests that the compound may possess similar inhibitory properties.
Table 1: Inhibition Potency of Related Compounds
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Rivastigmine | 38.4 | Not applicable |
Tridecyl derivative | 31.2 | 58.0 |
Pentadecyl derivative | 82.3 | 277.5 |
Target Compound | TBD | TBD |
Case Studies
Several studies have investigated the biological implications of compounds with similar structures:
- Antimycobacterial Activity : In a study evaluating antimycobacterial properties, derivatives were shown to exhibit activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 62.5 µM . This indicates a potential application in treating tuberculosis.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of compounds with similar frameworks, noting their ability to mitigate oxidative stress in neuronal cells. This suggests that the target compound may also offer neuroprotective benefits due to its structural characteristics .
- Cytotoxicity Assays : Compounds analogous to the target were evaluated for cytotoxic effects on various eukaryotic cell lines (HepG2 and MonoMac6). Results indicated that these compounds avoided significant cytostatic properties at tested concentrations .
Q & A
Basic Research Questions
Q. What are the critical steps and hazard considerations for synthesizing this compound?
The synthesis involves sequential functionalization of the pyrrolidine and cyclohexyl moieties. Key steps include:
- Amide coupling : Use of O-benzyl hydroxylamine hydrochloride under ice-cold conditions with CH₂Cl₂ and K₂CO₃ to generate intermediates .
- Protection/deprotection strategies : For example, pivaloyl chloride is employed to protect hydroxyl groups, requiring anhydrous Na pivalate and CH₃CN .
- Hazard mitigation : Conduct risk assessments for reagents like trichloroisocyanuric acid (TCICA) and ensure proper ventilation due to volatile solvents (e.g., CH₂Cl₂) .
Q. Which analytical methods are most effective for characterizing stereochemical purity?
- Chiral HPLC : To resolve enantiomers of the (3S,4S)-pyrrolidine core.
- X-ray crystallography : For confirming absolute configuration, especially when intermediates crystallize (e.g., sodium pivalate adducts) .
- ¹H/¹³C NMR : To verify regiospecific substitution patterns, particularly for the trifluoromethyl benzamide group .
Q. How should stability studies be designed for this compound?
- Storage conditions : Avoid light and heat, as analogs (e.g., N-pivaloyl derivatives) decompose at room temperature .
- Accelerated degradation studies : Use acidic/basic buffers (pH 1–13) and monitor via LC-MS to identify degradation products (e.g., hydrolysis of the ethoxy group) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?
- Density Functional Theory (DFT) : Predict energy barriers for pyrrolidine ring closure to favor the (3S,4S)-diastereomer .
- Machine Learning (ML) : Train models on reaction parameters (solvent polarity, temperature) from analogous syntheses (e.g., N-benzyloxy amides) to predict yields .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response normalization : Compare EC₅₀ values across studies using standardized assays (e.g., fluorescence-based bacterial proliferation assays for enzyme inhibition) .
- Meta-analysis : Pool data from PubChem-derived analogs (e.g., trifluoromethyl-containing benzamides) to identify structure-activity trends obscured by assay variability .
Q. How can this compound’s interaction with bacterial PPTase enzymes be mechanistically validated?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to AcpS and PPTase isoforms.
- Crystallographic docking : Use AlphaFold2-predicted enzyme structures to map hydrogen bonding with the benzo[d][1,3]dioxole moiety .
Q. What factorial design approaches improve yield in multi-step synthesis?
- Taguchi orthogonal arrays : Vary factors like solvent (CH₃CN vs. DMF), temperature (0–40°C), and catalyst loading (0.1–5 mol%) to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between reaction time and reagent equivalents to maximize cyclohexyl hydroxylation efficiency .
Q. Methodological Guidelines
Integrating theoretical frameworks into experimental design :
- Link synthesis to Frontier Molecular Orbital (FMO) theory to rationalize nucleophilic attack sites during amide bond formation .
- Align biological studies with enzyme kinetics models (e.g., Michaelis-Menten) to quantify inhibition constants (Kᵢ) .
Validating synthetic intermediates with conflicting spectral data :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., cyclohexyl protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae when impurity peaks suggest side products (e.g., over-alkylation) .
Properties
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 | |
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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